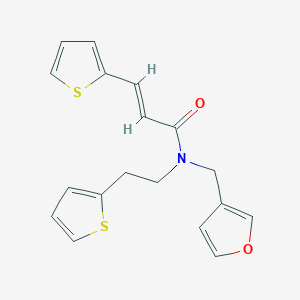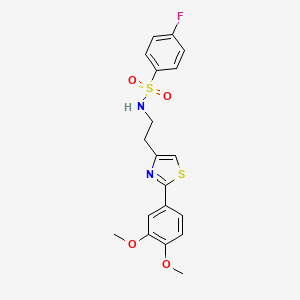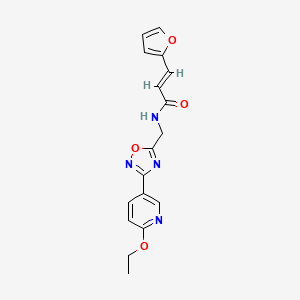
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPI-455 is a novel inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression.
Mécanisme D'action
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its anti-cancer effects by selectively inhibiting the BET family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This results in the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is its selectivity for the BET family of proteins, which reduces the likelihood of off-target effects. Additionally, the compound has demonstrated potent anti-cancer activity in preclinical models, making it a promising candidate for further development. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the compound could be further evaluated for its potential use in the treatment of other diseases, such as diabetes and inflammatory disorders. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide involves a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-(5-phenylisoxazol-3-yl)acetic acid to form the corresponding amide. The amide is then subjected to a series of reactions, including esterification, hydrolysis, and cyclization, to yield this compound. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been extensively studied in various preclinical models, demonstrating its potential as a therapeutic agent for the treatment of cancer and other diseases. The compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma. This compound has also been found to synergize with other anti-cancer agents, such as histone deacetylase inhibitors and proteasome inhibitors, to enhance their efficacy.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)12-20-18(22)11-16-10-17(23-21-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPHGZQFNWIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)



![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)




![4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2898648.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)
